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N-acetyl-2-amino-3-(4-hydroxy-3-iodophenyl)propanamide
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Overview
Description
N-Acetyl-3-iodo-L-tyrosine, amide is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenyl ring is substituted with an iodine atom, and the amino group is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-iodo-L-tyrosine, amide typically involves the iodination of L-tyrosine followed by acetylation. One common method is the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the tyrosine phenyl ring. The acetylation of the amino group can be achieved using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for N-Acetyl-3-iodo-L-tyrosine, amide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-iodo-L-tyrosine, amide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The phenyl ring and the amide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like thiols, amines, or halides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like sodium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tyrosine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-Acetyl-3-iodo-L-tyrosine, amide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biochemistry: The compound can serve as a probe for studying enzyme mechanisms and protein interactions.
Synthetic Organic Chemistry: It is useful in the development of new synthetic methodologies and the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-Acetyl-3-iodo-L-tyrosine, amide involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The acetyl group can modulate the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
3-Iodo-L-tyrosine: Lacks the acetyl group, which can affect its solubility and stability.
N-Acetyl-3-bromo-L-tyrosine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
Uniqueness
N-Acetyl-3-iodo-L-tyrosine, amide is unique due to the presence of both the iodine atom and the acetyl group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the acetyl group improves its solubility and stability .
Properties
Molecular Formula |
C11H13IN2O3 |
---|---|
Molecular Weight |
348.14 g/mol |
IUPAC Name |
N-acetyl-2-amino-3-(4-hydroxy-3-iodophenyl)propanamide |
InChI |
InChI=1S/C11H13IN2O3/c1-6(15)14-11(17)9(13)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5,13H2,1H3,(H,14,15,17) |
InChI Key |
AVUYJDUXWAPFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C(CC1=CC(=C(C=C1)O)I)N |
Origin of Product |
United States |
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